molecular formula C15H16N6O B2875810 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320415-95-0

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2875810
CAS RN: 320415-95-0
M. Wt: 296.334
InChI Key: ZPNSAUJUTLLXPA-UHFFFAOYSA-N
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Description

“2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a vital heterocyclic moiety that plays a significant role in various biological procedures and cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . The synthetic versatility of pyrimidine allows for this diversity .

Scientific Research Applications

Medicinal Chemistry: RORγt Inverse Agonists and JAK Inhibitors

1,2,4-Triazolo[1,5-a]pyrimidines have been found to act as RORγt inverse agonists and JAK1/JAK2 inhibitors . These activities are significant because RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. JAK inhibitors, on the other hand, are important in the treatment of myeloproliferative disorders and other types of cancers due to their role in cytokine signaling.

Pharmaceutical Research: Antimalarial and Antiviral Agents

The triazolopyrimidine scaffold is utilized in the synthesis of compounds with antimalarial activity, such as dihydroorotate dehydrogenase inhibitors . Additionally, these compounds have been investigated for their pharmacological activity by binding to HIV TAR RNA, indicating potential antiviral applications .

Drug Discovery: Bio-isosteres for Purines

In drug discovery, the triazolopyrimidine nucleus has been explored as a bio-isostere for purines . Bio-isosteres are compounds with similar physical or chemical properties that can produce similar biological effects. This application is particularly valuable in the design of new drugs with improved efficacy, reduced side effects, or enhanced metabolic stability.

Material Science: Functionalization of Heterocycles

The triazolopyrimidine derivatives have applications in material sciences, where they are used for the functionalization of heterocycles . This process is crucial for developing new materials with desired properties, such as increased strength, durability, or conductivity.

Organic Chemistry: Catalyst-Free Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing triazolopyrimidines under microwave conditions has been established . This methodology is significant for organic chemistry as it offers a sustainable approach to synthesizing complex heterocyclic compounds with broad substrate scope and good functional group tolerance.

Agriculture: Herbicidal and Antifungal Properties

Triazolopyrimidines have shown remarkable biological activities in agriculture as herbicides and antifungal agents . These properties are essential for protecting crops from various diseases and pests, thereby contributing to food security and sustainable agricultural practices.

properties

IUPAC Name

2-morpholin-4-yl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c16-13-12(11-4-2-1-3-5-11)10-17-14-18-15(19-21(13)14)20-6-8-22-9-7-20/h1-5,10H,6-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNSAUJUTLLXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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